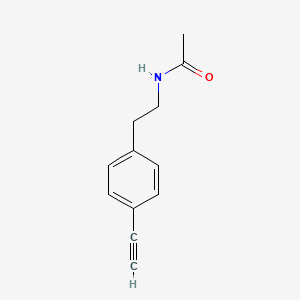

N-(4-Ethynylphenethyl)acetamide

カタログ番号:

B8311877

分子量:

187.24 g/mol

InChIキー:

CUKRELXBCSNJRI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(4-Ethynylphenethyl)acetamide is an acetamide derivative featuring a phenethyl group substituted with an ethynyl moiety at the para position of the aromatic ring. The ethynyl group (sp-hybridized carbon chain) introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.

特性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

N-[2-(4-ethynylphenyl)ethyl]acetamide |

InChI |

InChI=1S/C12H13NO/c1-3-11-4-6-12(7-5-11)8-9-13-10(2)14/h1,4-7H,8-9H2,2H3,(H,13,14) |

InChIキー |

CUKRELXBCSNJRI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCCC1=CC=C(C=C1)C#C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Analgesic and Anti-Inflammatory Agents

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol, attributed to the sulfonamide and piperazinyl groups enhancing receptor interaction .

- However, direct analgesic data are unavailable.

Anti-Hypernociceptive Agents

- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) : Demonstrated efficacy in inflammatory pain models due to sulfonamide-mediated modulation of ion channels or enzymes .

- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s electron-withdrawing nature may alter electronic distribution, affecting binding to pain-related targets.

Anti-Cancer Activity

Antimicrobial and Antifungal Activity

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria due to sulfonyl and thiazole groups disrupting cell walls .

- N-(4-Ethynylphenethyl)acetamide : Lacking electronegative substituents (e.g., fluorine), its antimicrobial efficacy is likely lower.

Cytotoxicity

- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s reactivity might introduce toxicity, but this requires experimental validation.

Solid-State Properties

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Meta-substitution with electron-withdrawing Cl groups stabilizes crystal packing via halogen bonding .

- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s linearity may disrupt crystal symmetry compared to chloro substituents, affecting solubility and bioavailability.

Antiviral Potential

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Inhibited SARS-CoV-2 via pyridine-mediated interactions with His163 and Asn142 .

- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s rigidity might hinder binding to viral protease active sites compared to flexible pyridine derivatives.

Data Tables

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Table 2: Substituent Effects on Physical Properties

| Compound Name | Substituent Type | Impact on Properties |

|---|---|---|

| N-(3-Chlorophenyl)-trichloro-acetamide | Electron-withdrawing (Cl) | Enhanced crystal stability |

| N-(4-Ethynylphenethyl)acetamide | Ethynyl (C≡CH) | Potential solubility challenges |

| N-(4-Ethynylphenyl)acetamide | Ethynyl (C≡CH) | Reactivity for further conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。